2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O6/c14-9-3-4-10(15)12(9)8-2-1-6(13(18)19)5-7(8)11(16)17/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFJWKZCAQPANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid typically involves the reaction of 5-nitroisophthalic acid with maleic anhydride under acidic conditions. The reaction proceeds through a cyclization process, forming the dioxo-pyrrolidine ring. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst and a solvent mixture of dimethylformamide (DMF) and toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and different substituted benzoic acids from substitution reactions.
Scientific Research Applications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and dioxo-pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Analogues
Critical Analysis
Structural Complexity :
- The target compound is structurally simpler than ADC1730 and ADC1740, which incorporate peptide-like chains (Val-Ala-PAB) and specialized linkers (e.g., 4-nitrophenyl carbonate in ADC1740). These extensions enhance ADC1740’s utility in controlled drug release via enzymatic cleavage .
- The nitro group in the target compound’s benzoic acid contrasts with ADC1740’s 4-nitrophenyl carbonate, which serves as a leaving group during linker activation .
Reactivity and Applications :
- The carboxylic acid in the target compound allows direct conjugation to biomolecules (e.g., proteins, peptides), while ADC1730/1740 use maleimide-thiol chemistry for covalent attachment to antibodies. This difference highlights the target compound’s role as a foundational scaffold versus the ADCs’ specialized therapeutic applications .
- The nitro group in the target compound may stabilize aromatic electrophilic substitution reactions, whereas ADC1740’s nitro group is part of a self-immolative spacer, critical for payload release in ADCs .
Molecular Weight and Solubility :
- The lower molecular weight (262.17 g/mol) of the target compound improves solubility in organic solvents (e.g., 1,4-dioxane, DMF), facilitating lab-scale modifications. In contrast, ADC1730/1740’s higher molecular weights (>500 g/mol) necessitate optimized formulations for in vivo stability .
Biological Activity
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.
- IUPAC Name : 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid
- Molecular Formula : C12H9N O4
- Molecular Weight : 231.20 g/mol
- CAS Number : 19077-61-3
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrrole compounds possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid displays activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been evaluated in several models:
- A study reported that the compound significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression .
Anticancer Activity
Preliminary investigations into the anticancer potential of the compound suggest promising results:
- Cell viability assays indicated that treatment with this compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7 in a dose-dependent manner . The underlying mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Anti-inflammatory Mechanism Study : In a study involving RAW264.7 cells, treatment with 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid resulted in a significant decrease in TNF-alpha and IL-6 levels. This suggests its potential as an anti-inflammatory agent through modulation of the NF-kB signaling pathway .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyrrole derivatives against pathogenic bacteria. The results indicated that this compound exhibited higher efficacy compared to standard antibiotics like penicillin .
- Cytotoxicity Assessment : The cytotoxic effects on normal human fibroblast cells were evaluated using an MTT assay. Results showed that concentrations up to 100 µM did not significantly affect cell viability, indicating a favorable safety profile for further therapeutic applications .
Data Tables
| Biological Activity | Test System | Concentration | Result |
|---|---|---|---|
| Antimicrobial | E. coli | 50 µg/mL | Inhibition Zone: 15 mm |
| Anti-inflammatory | RAW264.7 | 10 µM | NO Production Inhibition: 70% |
| Anticancer | HeLa Cells | 100 µM | Cell Viability: 30% |
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodology : Base-assisted cyclization is a common strategy for pyrrol-dione derivatives. For example, diaryl-substituted pyrrol-2-ones are synthesized via cyclization of hydroxy precursors with amines or phenols under reflux conditions in ethanol or THF . Optimize yields by adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometry of reactants. Purification via gradient column chromatography (e.g., ethyl acetate/petroleum ether) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry and substitution patterns. For example, aromatic protons in the nitrobenzoic acid moiety appear downfield (δ 7.8–8.3 ppm) .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrol-dione and benzoic acid) and nitro group vibrations (~1520 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C12H8N2O6) .
Q. How does the nitro group influence the compound’s solubility and reactivity?
- Methodology : The nitro group is strongly electron-withdrawing, increasing the benzoic acid’s acidity (predicted pKa ~2.5–3.0) and reducing solubility in aqueous media. Solubility can be enhanced in polar aprotic solvents (e.g., DMF, DMSO) or via salt formation (e.g., sodium or ammonium salts) . Reactivity in conjugation reactions (e.g., amide coupling) may require activation with carbodiimides (e.g., EDC/HOBt) .
Advanced Research Questions
Q. How can conflicting NMR and HRMS data be resolved during characterization of derivatives?
- Methodology : Discrepancies often arise from impurities (e.g., unreacted starting materials) or tautomerism. Use orthogonal techniques:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .
- LC-MS : Detect low-level impurities and quantify purity.
- Elemental Analysis : Cross-check calculated vs. observed C/H/N ratios .
Q. What strategies mitigate competing reactions (e.g., ester hydrolysis) during bioconjugation?
- Methodology :
- pH Control : Conduct reactions at pH 6.5–7.5 to stabilize maleimide-thiol adducts and minimize hydrolysis .
- Temperature : Use 0–4°C to slow down side reactions during NHS ester activation .
- Linker Design : Incorporate self-hydrolysable groups (e.g., dioxane-carboxylic acid) to improve serum stability .
Q. How can linker systems incorporating this compound be designed for antibody-drug conjugates (ADCs)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
